molecular formula C7H12ClNO2 B7919707 (3-Chloro-piperidin-1-yl)-acetic acid

(3-Chloro-piperidin-1-yl)-acetic acid

Cat. No.: B7919707
M. Wt: 177.63 g/mol
InChI Key: JLGIPFPIRGNCOJ-UHFFFAOYSA-N
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Description

(3-Chloro-piperidin-1-yl)-acetic acid is an organic compound that features a piperidine ring substituted with a chlorine atom at the third position and an acetic acid moiety attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-piperidin-1-yl)-acetic acid typically involves the chlorination of piperidine followed by the introduction of the acetic acid group. One common method involves the reaction of piperidine with thionyl chloride to introduce the chlorine atom at the desired position. This is followed by the reaction with chloroacetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3-Chloro-piperidin-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The chlorine atom and the acetic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The piperidine ring can act as a scaffold, allowing the compound to bind to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-piperidin-1-yl)-ethanone
  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Uniqueness

(3-Chloro-piperidin-1-yl)-acetic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and an acetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-chloropiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-6-2-1-3-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGIPFPIRGNCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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